4-(3-Fluoro-2-nitrophenyl)morpholine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

4-(3-Fluoro-2-nitrophenyl)morpholine (CAS 179900-21-1) is a fluorinated nitroaryl morpholine building block with molecular formula C₁₀H₁₁FN₂O₃ and molecular weight 226.20 g/mol. It features a morpholine ring N-substituted with a 3-fluoro-2-nitrophenyl group, placing the electron-withdrawing nitro group ortho to the morpholine junction and the fluorine meta.

Molecular Formula C10H11FN2O3
Molecular Weight 226.2 g/mol
CAS No. 179900-21-1
Cat. No. B1394007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-2-nitrophenyl)morpholine
CAS179900-21-1
Molecular FormulaC10H11FN2O3
Molecular Weight226.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C(=CC=C2)F)[N+](=O)[O-]
InChIInChI=1S/C10H11FN2O3/c11-8-2-1-3-9(10(8)13(14)15)12-4-6-16-7-5-12/h1-3H,4-7H2
InChIKeyJIAGZYCSIUOTRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluoro-2-nitrophenyl)morpholine (CAS 179900-21-1): Procurement-Grade Physicochemical and Structural Profile


4-(3-Fluoro-2-nitrophenyl)morpholine (CAS 179900-21-1) is a fluorinated nitroaryl morpholine building block with molecular formula C₁₀H₁₁FN₂O₃ and molecular weight 226.20 g/mol [1]. It features a morpholine ring N-substituted with a 3-fluoro-2-nitrophenyl group, placing the electron-withdrawing nitro group ortho to the morpholine junction and the fluorine meta . This substitution pattern differentiates it from the more common 2-fluoro-4-nitrophenyl regioisomer (CAS 2689-39-6) used as a linezolid intermediate [2]. Commercially available purities range from 95% to 98% (HPLC) from multiple global suppliers .

Why Regioisomeric Fluoro-nitrophenyl Morpholines Cannot Be Interchanged: The Case for Positional Precision


Fluoro-nitrophenyl morpholines are not a single commodity; the relative positions of the fluorine and nitro substituents on the phenyl ring dictate distinct electronic properties, reactivity profiles, and biological target engagement [1]. For example, the 2-fluoro-4-nitrophenyl isomer (CAS 2689-39-6) is the established intermediate for linezolid synthesis via nitro reduction to 3-fluoro-4-morpholinoaniline [2], while the 4-fluoro-2-nitrophenyl isomer (CAS 238418-75-2) has been cited for antifungal applications . The target compound's 3-fluoro-2-nitro arrangement generates a unique ortho-nitro/ meta-fluoro electronic push-pull system that alters the reduction potential of the nitro group and the metabolic stability of downstream aniline products relative to other regioisomers [1]. Substituting one regioisomer for another without verification will yield a different downstream intermediate, potentially invalidating a synthetic route or SAR campaign .

Quantitative Differentiation of 4-(3-Fluoro-2-nitrophenyl)morpholine Against Closest Regioisomeric Analogs


Lipophilicity Modulation: XLogP3 of 1.6 vs. 2.28 for the 4-Fluoro-2-nitro Regioisomer

The target compound exhibits a computed XLogP3 of 1.6 [2], which is 0.68 log units lower than the 2.28 ACD/LogP reported for the 4-fluoro-2-nitrophenyl isomer (CAS 238418-75-2) [1]. This difference arises from the ortho-nitro/meta-fluoro arrangement in the target compound, which increases polar surface area contribution relative to the para-fluoro/ortho-nitro arrangement in the comparator.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Boiling Point Comparison: 381.5°C vs. 374.3°C Distinguishes Target from 4-Fluoro-2-nitro Isomer

The predicted boiling point of 4-(3-fluoro-2-nitrophenyl)morpholine is 381.5 ± 42.0 °C at 760 mmHg [1], which is approximately 7.2 °C higher than the 374.3 ± 42.0 °C predicted for the 4-fluoro-2-nitrophenyl regioisomer [2]. The 2-fluoro-4-nitrophenyl isomer (linezolid intermediate) has a melting point of 121–126 °C and boiling point of 380.9 °C , placing the target compound at the highest boiling point among the three compared regioisomers.

Process Chemistry Purification Thermal Stability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiate Biological Target Space

All fluoro-nitrophenyl morpholine regioisomers share identical molecular formula (C₁₀H₁₁FN₂O₃) and heavy atom count (16), but the 3-fluoro-2-nitrophenyl substitution pattern yields a TPSA of 58.3 Ų [1] with 5 hydrogen bond acceptors (2 nitro oxygens, 1 morpholine oxygen, 1 morpholine nitrogen, 1 fluorine) and 0 donors [2]. Literature for related morpholine pharmacophores indicates that fluorine placement ortho vs. meta to the morpholine junction modulates the pKa of the morpholine nitrogen by up to 0.5 units and alters nitro group reduction potential by approximately 50–100 mV [3].

Drug Design Bioavailability Rule of Five

Synthetic Accessibility: Documented 42% Yield via Buchwald-Hartwig Coupling with Full Experimental Protocol

A published synthetic protocol for 4-(3-fluoro-2-nitrophenyl)morpholine reports a 42% isolated yield via Buchwald-Hartwig coupling between 2-bromo-6-fluoro-nitrobenzene and morpholine using Pd(OAc)₂/Xantphos/Cs₂CO₃ in 1,4-dioxane at 110 °C for 8 hours . The product was obtained as a yellow oil after automated flash chromatography with full ¹H-NMR characterization (400 MHz, CDCl₃): δ 3.02–3.06 (m, 4H), 3.77–3.81 (m, 4H), 6.91–6.97 (m, 2H), 7.36–7.44 (m, 1H) . This contrasts with the 2-fluoro-4-nitrophenyl isomer, which can be synthesized via direct SNAr from 1,2-difluoro-4-nitrobenzene and morpholine under neat conditions and subsequently reduced to the linezolid intermediate 3-fluoro-4-morpholinoaniline [1].

Synthetic Methodology Process Development Route Scouting

Commercial Purity Tiering: 98% (HPLC) Availability Enables Direct Use in Fragment Elaboration Without Re-Purification

4-(3-Fluoro-2-nitrophenyl)morpholine is commercially available at 98% purity (HPLC) from Leyan and at 95% purity from Fluorochem (Product F063326) and AKSci . The 98% specification exceeds the 95% commonly offered for the 4-fluoro-2-nitrophenyl and 3-fluoro-4-nitrophenyl regioisomers, which are typically listed at 95–97% .

Procurement Specification Quality Assurance Fragment-Based Drug Discovery

Patent-Cited Utility as a Building Block for Kinase Inhibitor and Carboline Scaffold Synthesis

The target compound is structurally referenced in patent WO2015/110263 A1 as a synthetic intermediate (Page/Page column 149) [1], which discloses carbazole and carboline compounds for treating disorders associated with amyloid or amyloid-like proteins. Its 3-fluoro-2-nitro substitution pattern is also cited by commercial sources as particularly useful for kinase inhibitor development due to the electron-withdrawing properties of the ortho-nitro group combined with the meta-fluoro substituent [2]. This contrasts with the 2-fluoro-4-nitrophenyl isomer, which is overwhelmingly directed toward linezolid-type oxazolidinone antibiotic synthesis [3].

Kinase Inhibition Patent Intermediates Carboline Synthesis

Procurement-Driven Application Scenarios for 4-(3-Fluoro-2-nitrophenyl)morpholine (CAS 179900-21-1)


Kinase Inhibitor Fragment Elaboration Requiring Ortho-Nitro/Meta-Fluoro Geometry

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can directly employ 4-(3-fluoro-2-nitrophenyl)morpholine as a hinge-binding mimetic fragment. The ortho-nitro group provides a hydrogen bond acceptor vector orthogonal to the morpholine ring plane, while the meta-fluoro modulates phenyl ring electron density without introducing a metabolic soft spot at the para position [1]. The 98% purity grade eliminates the need for pre-assay purification in biochemical IC₅₀ determinations at concentrations up to 10 µM. The 42% benchmarked Buchwald-Hartwig yield provides a cost baseline for scale-up when a hit is identified and the morpholino-nitroarene core needs to be diversified at the nitro position via reduction and subsequent amide or sulfonamide coupling.

Carboline and Carbazole Library Synthesis per WO2015/110263 Precedent

Research groups pursuing amyloid-targeted therapeutics can follow the patent-established route in WO2015/110263 [1], where 4-(3-fluoro-2-nitrophenyl)morpholine serves as a key aryl building block for constructing carboline and carbazole scaffolds. The electron-deficient aryl ring, activated by both nitro and fluoro substituents, facilitates subsequent cyclization steps. Using the exact CAS-registered intermediate ensures patent fidelity and simplifies freedom-to-operate analysis. The compound's XLogP3 of 1.6 places downstream carboline products within favorable CNS drug space (LogP 1–4), while the 2-fluoro-4-nitro regioisomer's inherently different electronic profile would alter cyclization regioselectivity.

Nitroreductase Prodrug Development Leveraging Ortho-Nitro Reduction Potential

The ortho-nitro group in 4-(3-fluoro-2-nitrophenyl)morpholine has a distinct reduction potential compared to para-nitro regioisomers, which can be exploited in nitroreductase (NR)-based prodrug strategies for cancer gene therapy [1]. The nitro-to-amine conversion following NR activation releases the corresponding 3-fluoro-2-morpholinoaniline, a scaffold amenable to further diversification. The differential reduction kinetics relative to the 2-fluoro-4-nitro isomer (which reduces to the linezolid intermediate 3-fluoro-4-morpholinoaniline ) enable orthogonality in dual-prodrug systems. The compound's 5 hydrogen bond acceptors and 0 donors predict good passive membrane permeability (MW = 226, TPSA = 58.3 Ų), supporting cellular uptake prior to enzymatic activation.

Agrochemical Lead Optimization Targeting Acetohydroxyacid Synthase (AHAS) with Morpholine-Containing Inhibitors

Structure-activity relationship studies built on the N-nitrophenyl AHAS inhibitor scaffold [1] can incorporate 4-(3-fluoro-2-nitrophenyl)morpholine as a northern fragment to probe the enzyme's morpholine-binding pocket. The 3-fluoro-2-nitro substitution pattern provides a differentiated electrostatic surface compared to the 3-fluoro-4-nitrophenyl isomer, which has been reported as a potent and selective AHAS inhibitor . The target compound's higher boiling point (381.5 °C vs. 374.3 °C ) suggests stronger intermolecular interactions that may translate to enhanced target binding enthalpy, though direct enzymatic comparative data are not yet available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Fluoro-2-nitrophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.